molecular formula C11H17NO3S B14239310 Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate CAS No. 586968-35-6

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate

Katalognummer: B14239310
CAS-Nummer: 586968-35-6
Molekulargewicht: 243.32 g/mol
InChI-Schlüssel: LACJTCSWNGAVIK-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate, often involves condensation reactions. Common methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

586968-35-6

Molekularformel

C11H17NO3S

Molekulargewicht

243.32 g/mol

IUPAC-Name

ethyl N-[(3R)-3-hydroxy-3-thiophen-2-ylpropyl]-N-methylcarbamate

InChI

InChI=1S/C11H17NO3S/c1-3-15-11(14)12(2)7-6-9(13)10-5-4-8-16-10/h4-5,8-9,13H,3,6-7H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

LACJTCSWNGAVIK-SECBINFHSA-N

Isomerische SMILES

CCOC(=O)N(C)CC[C@H](C1=CC=CS1)O

Kanonische SMILES

CCOC(=O)N(C)CCC(C1=CC=CS1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.